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Compound of Interest

Compound Name: Cyclobutylideneacetonitrile

CAS No.: 27784-69-6

Cat. No.: B1601212

Get Quote

Introduction & Structural Context
Cyclobutylideneacetonitrile (CAS: 27784-69-6) presents a unique spectroscopic challenge

due to the combination of a strained four-membered ring and an exocyclic conjugated system.

The molecule consists of a cyclobutane ring fused to an acrylonitrile moiety via a double bond.

Key Structural Features[1][2][3][4][5]
Exocyclic Double Bond: Creates a rigid plane, rendering the ring protons chemically distinct

based on their proximity to the nitrile group.

Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) causes significant deshielding

and unique coupling patterns compared to larger cycloalkyl analogs.

Conjugation: The

-system of the alkene is conjugated with the nitrile, shielding the vinyl proton and deshielding
the quaternary olefinic carbon.
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Synthesis Context
The standard preparation involves a Horner-Wadsworth-Emmons (HWE) reaction between

cyclobutanone and diethyl cyanomethylphosphonate using a base like potassium tert-butoxide.

This method yields the product as a colorless oil.[1][2]

Experimental Protocol
To replicate the assignments below, ensure the sample is prepared under the following

conditions to minimize concentration-dependent shifts.

Solvent: Chloroform-

(CDCl₃) (99.8% D)

Internal Standard: TMS (

0.00 ppm) or residual CHCl₃ (

7.26 ppm)

Concentration: ~10-20 mg/mL

Temperature: 298 K (25 °C)

Instrument Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Assignment
The proton spectrum is characterized by a distinct olefinic signal and complex multiplets for the

ring protons due to the fixed geometry of the double bond.

Summary Table: 1H NMR Data (400 MHz, CDCl₃)
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Position Type
Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Assignme
nt Logic

H-1' Vinyl CH 5.11 Quintet 1H

Allylic

coupling to

4 ring

protons (H-

2/H-4).

H-2/H-4
Ring

-CH₂

2.93 – 3.05 Multiplet 2H -

Protons cis

or trans to

the nitrile

group

(deshielde

d).

H-2/H-4
Ring

-CH₂

2.82 – 2.92 Multiplet 2H -

Protons

trans or cis

to the

nitrile

group.

H-3
Ring

-CH₂

2.04 – 2.17 Multiplet 2H -

Furthest

from the

double

bond;

typical

cyclobutan

e

shift.

Detailed Mechanistic Insight
The "Quintet" at 5.11 ppm: This signal is diagnostic for the cyclobutylidene group. The vinyl

proton couples to the four allylic protons (H-2 and H-4) on the ring. Despite the non-

equivalence of the cis and trans allylic protons, the coupling constants (
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and

) are often similar in magnitude (~2-3 Hz), resulting in a pseudo-quintet appearance.

Alpha-Proton Splitting (2.8 - 3.1 ppm): The exocyclic double bond breaks the symmetry of

the alpha protons. The protons on the "top" face (syn to CN) and "bottom" face (anti to CN)

experience different magnetic environments due to the anisotropy of the cyano group. This

results in two distinct multiplets rather than a single signal seen in unsubstituted cyclobutane.

13C NMR Assignment
The carbon spectrum confirms the presence of the nitrile and the polarized double bond.

Summary Table: 13C NMR Data (100 MHz, CDCl₃)

Position Type
Shift (

ppm)
Assignment Logic

C-1 Quaternary Olefin 168.5

Highly deshielded due

to strain and

conjugation.

CN Nitrile 116.5
Characteristic nitrile

region.

C-1' Vinyl CH 93.5

Shielded by

resonance with the

nitrile (polarization

pushes electron

density to C-1').

C-2/C-4
Ring

-CH₂

33.8

Allylic carbons,

deshielded relative to

cyclobutane.

C-3
Ring

-CH₂

17.2

Typical shielded

cyclobutane

methylene.
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Note: Shifts are consistent with analogous alkylidenecyclobutanes and HWE products reported

in the literature.

Structural Validation & Logic Flow
The following diagram illustrates the connectivity and the specific correlations (COSY/HMBC)

used to validate the structure.

Vinyl Proton (H-1')
5.11 ppm (Quintet)

Alpha Ring Protons (H-2/4)
2.82 - 3.05 ppmCOSY / 4J Coupling

Quaternary C (C-1)
~168.5 ppm

HMBC (2-bond)

Nitrile C (CN)
~116.5 ppm

HMBC (2-bond)

Beta Ring Protons (H-3)
2.04 - 2.17 ppm

COSY / 3J Coupling

HMBC (2-bond)

Click to download full resolution via product page

Caption: Logical flow of NMR correlations. Solid lines indicate scalar coupling (COSY/Splitting);

dashed lines indicate heteronuclear long-range connectivity (HMBC).

Synthesis & Purity Verification
When analyzing this compound, be aware of common impurities from the HWE reaction:

Triethyl Phosphate: Look for signals at

4.10 (quint) and 1.30 (t).

Cyclobutanone (Starting Material): Look for a multiplet at

3.10.

Isomerization: The exocyclic double bond is relatively stable, but acid-catalyzed

isomerization to the endocyclic isomer (1-cyclobutenylacetonitrile) is possible. Monitor for a

triplet vinyl proton around
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5.8-6.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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